molecular formula C13H8Br2O B13975837 (3,5-Dibromophenyl)(phenyl)methanone CAS No. 51339-41-4

(3,5-Dibromophenyl)(phenyl)methanone

Cat. No.: B13975837
CAS No.: 51339-41-4
M. Wt: 340.01 g/mol
InChI Key: HSSKSBDTYLXIDN-UHFFFAOYSA-N
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Description

(3,5-Dibromophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8Br2O. It is a derivative of benzophenone, where two bromine atoms are substituted at the 3 and 5 positions of one of the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromophenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 3,5-dibromobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in an anhydrous environment, usually in a solvent like dichloromethane, at a temperature range of 0-5°C .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromophenyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dibromophenyl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dibromophenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dichlorophenyl)(phenyl)methanone
  • (3,5-Difluorophenyl)(phenyl)methanone
  • (3,5-Diiodophenyl)(phenyl)methanone

Uniqueness

Compared to its analogs, (3,5-Dibromophenyl)(phenyl)methanone exhibits unique reactivity due to the presence of bromine atoms. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound a valuable compound in synthetic chemistry and material science .

Properties

CAS No.

51339-41-4

Molecular Formula

C13H8Br2O

Molecular Weight

340.01 g/mol

IUPAC Name

(3,5-dibromophenyl)-phenylmethanone

InChI

InChI=1S/C13H8Br2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H

InChI Key

HSSKSBDTYLXIDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

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